Methyl 6-methylergoline-8alpha-carboxylate Methyl 6-methylergoline-8alpha-carboxylate
Brand Name: Vulcanchem
CAS No.: 5143-94-2
VCID: VC20912097
InChI: InChI=1S/C17H20N2O2/c1-19-9-11(17(20)21-2)6-13-12-4-3-5-14-16(12)10(8-18-14)7-15(13)19/h3-5,8,11,13,15,18H,6-7,9H2,1-2H3/t11-,13?,15+/m0/s1
SMILES: CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)OC
Molecular Formula: C17H20N2O2
Molecular Weight: 284.35 g/mol

Methyl 6-methylergoline-8alpha-carboxylate

CAS No.: 5143-94-2

Cat. No.: VC20912097

Molecular Formula: C17H20N2O2

Molecular Weight: 284.35 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-methylergoline-8alpha-carboxylate - 5143-94-2

Specification

CAS No. 5143-94-2
Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
IUPAC Name methyl (6aR,9S)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate
Standard InChI InChI=1S/C17H20N2O2/c1-19-9-11(17(20)21-2)6-13-12-4-3-5-14-16(12)10(8-18-14)7-15(13)19/h3-5,8,11,13,15,18H,6-7,9H2,1-2H3/t11-,13?,15+/m0/s1
Standard InChI Key OSKZYLPFYNARRX-LKVSRFHLSA-N
Isomeric SMILES CN1C[C@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)OC
SMILES CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)OC
Canonical SMILES CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator